The 1-Cyclohexyl-1-Methylethyl Moiety: Thermophysical Properties, Radical Dynamics, and Synthetic Applications
The 1-Cyclohexyl-1-Methylethyl Moiety: Thermophysical Properties, Radical Dynamics, and Synthetic Applications
Executive Summary
In the landscape of advanced organic synthesis and polymer chemistry, sterically demanding aliphatic groups play a pivotal role in dictating reaction kinetics and thermodynamic stability. As a Senior Application Scientist specializing in radical initiators and structural motifs, I have found the 1-cyclohexyl-1-methylethyl moiety to be a profoundly useful architectural component. This highly branched, tert-alkyl radical moiety—essentially a cumyl group where the aromatic ring is replaced by a cyclohexane ring—exhibits unique steric strain. This guide provides an in-depth technical analysis of the thermophysical properties of its primary derivatives (alkanes, alcohols, and peroxyesters), the causality behind its radical β -scission dynamics, and field-proven protocols for its application in chemical synthesis.
Structural and Thermophysical Profiling
The fundamental behavior of the 1-cyclohexyl-1-methylethyl group is governed by its spatial footprint. The attachment of a gem-dimethyl substituted tertiary carbon directly to a bulky cyclohexane ring creates significant localized steric congestion.
This steric bulk directly dictates the physical properties of its derivatives. For instance, in the alkane derivative isopropylcyclohexane (1-cyclohexyl-1-methylethane), the bulky group disrupts crystal lattice packing, resulting in a highly fluid liquid at room temperature with a specific gravity of 0.802 g/mL[1],[2]. Conversely, in the alcohol derivative 2-cyclohexyl-2-propanol (1-cyclohexyl-1-methylethanol), the tertiary nature of the alcohol sterically shields the hydroxyl group[3]. While intermolecular hydrogen bonding significantly raises its boiling point relative to the alkane, the steric shielding makes it slightly more volatile than its primary alcohol isomers[4].
Quantitative Physical Properties
To facilitate rapid comparison for formulation and synthesis design, the thermophysical data for the primary stable derivatives are summarized below.
Table 1: Thermophysical Properties of Key 1-Cyclohexyl-1-Methylethyl Derivatives
| Property | Isopropylcyclohexane (Alkane) | 2-Cyclohexyl-2-propanol (Alcohol) |
| CAS Number | 696-29-7 | 16664-07-6 |
| Molecular Formula | C₉H₁₈ | C₉H₁₈O |
| Molecular Weight | 126.24 g/mol | 142.24 g/mol |
| Boiling Point | 154–155 °C | ~200 °C (Phase Boundary Est.) |
| Density (25 °C) | 0.802 g/mL | ~0.900 g/mL |
| Vapor Pressure | 9.9 mmHg (at 37.7 °C) | Low |
| Refractive Index | 1.441 | N/A |
(Data sourced from authoritative chemical databases including ChemBK[2], Sigma-Aldrich, and NIST Web Thermo Tables[4].)
Mechanistic Role in Radical Polymerization
In industrial polymer development, we frequently leverage the steric strain of the 1-cyclohexyl-1-methylethyl group to design highly efficient radical initiators. A premier example is 1-cyclohexyl-1-methylethyl peroxypivalate .
When this peroxyester is subjected to thermal decomposition, it undergoes a concerted two-bond scission. The causality here is driven by the weak O-O peroxide bond and the thermodynamic stability of the leaving groups. Thermolysis yields a tert-butyl radical, a molecule of carbon dioxide, and a highly congested 1-cyclohexyl-1-methylethoxyl radical [5].
Because the 1-cyclohexyl-1-methylethoxyl radical suffers from immense steric crowding between the cyclohexane ring and the gem-dimethyl groups, it rapidly undergoes β -scission . This scission ejects a molecule of acetone to relieve the steric strain, thereby generating a secondary cyclohexyl radical[5]. This predictable, strain-driven β -scission makes this peroxyester an exceptionally reliable source of cyclohexyl radicals for initiating the polymerization of monomers like methyl methacrylate (MMA).
Thermolysis pathway of 1-cyclohexyl-1-methylethyl peroxypivalate highlighting β-scission.
Chemical Reactivity: Stereoelectronic Dehydration Dynamics
Beyond radical chemistry, the 1-cyclohexyl-1-methylethyl moiety exhibits fascinating behavior in ionic reactions. When the alcohol derivative (1-cyclohexyl-1-methylethanol) is subjected to acid-catalyzed dehydration using Lewis acids like BF₃·OEt₂, standard Zaitsev rules might lead one to predict the formation of the thermodynamically favored tetrasubstituted olefin.
However, empirical data demonstrates that the dominant product is actually the trisubstituted alkene (isopropylidenecyclohexane) in a 90:10 ratio[6].
The Causality: This regioselectivity is fundamentally stereoelectronic. The axial C-H bonds on the cyclohexane ring are perfectly aligned (anti-periplanar) with the empty p-orbital of the intermediate tertiary carbocation. This alignment drastically increases the acidity of these specific axial protons, facilitating a rapid E1 elimination before any carbocation rearrangement or alternative deprotonation can occur[6].
Experimental Workflows: Self-Validating Radical Trapping
To rigorously quantify the efficiency of radical generation ( f ) and the extent of β -scission in 1-cyclohexyl-1-methylethyl peroxypivalate, we employ a self-validating radical trapping assay[5].
We utilize 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindol-2-yloxyl , a specialized nitroxide scavenger. The choice of this specific trap is critical: it reacts at diffusion-controlled rates exclusively with carbon-centered radicals, leaving oxygen-centered radicals untouched[5]. This ensures that only the final carbon-centered products (tert-butyl and cyclohexyl radicals) are trapped as stable alkoxyamines, preventing data corruption from intermediate oxygen radicals.
Step-by-Step Protocol
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Peroxyester Synthesis: React pivaloyl chloride with 1-cyclohexyl-1-methylethyl hydroperoxide (95.0% purity) in an alkaline solution. Verify structure via ¹³C NMR and IR spectroscopy[5].
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Preparation of the Assay: Dissolve the synthesized peroxyester (0.10 mol/dm³) in a non-reactive solvent such as cumene.
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Nitroxide Introduction: Introduce an excess of the nitroxide radical scavenger (1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindol-2-yloxyl) to the solution.
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Thermolysis: Heat the reaction vessel to exactly 60 °C under an inert argon atmosphere to initiate the concerted two-bond scission.
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Isolation and Quantification: After complete decomposition, analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC). The ratio of trapped cyclohexyl radicals to trapped tert-butyl radicals provides a direct, mathematically sound quantification of the β -scission efficiency.
Step-by-step experimental workflow for nitroxide-based radical trapping and quantification.
Sources
- 1. isopropyl cyclohexane, 696-29-7 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. 2-Cyclohexylpropan-2-ol | 16664-07-6 | Benchchem [benchchem.com]
- 4. 2-cyclohexyl-2-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
